molecular formula C12H14ClN3 B5126088 6-methyl-N-(4-methylphenyl)-4-pyrimidinamine hydrochloride

6-methyl-N-(4-methylphenyl)-4-pyrimidinamine hydrochloride

Cat. No. B5126088
M. Wt: 235.71 g/mol
InChI Key: GYOPXRFGJFLGCE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-methyl-N-(4-methylphenyl)-4-pyrimidinamine hydrochloride is a chemical compound that has been widely used in scientific research due to its unique properties. It is a pyrimidine-based compound that has been synthesized using various methods.

Mechanism of Action

The mechanism of action of 6-methyl-N-(4-methylphenyl)-4-pyrimidinamine hydrochloride is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. It may also work by reducing inflammation and oxidative stress in the brain, which are believed to contribute to the development of Alzheimer's disease.
Biochemical and Physiological Effects:
This compound has been found to have several biochemical and physiological effects. It has been shown to reduce the expression of certain genes that are involved in cancer cell growth and proliferation. It has also been found to reduce the accumulation of amyloid-beta plaques in the brain, which are believed to contribute to the development of Alzheimer's disease.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 6-methyl-N-(4-methylphenyl)-4-pyrimidinamine hydrochloride in lab experiments is its ability to selectively inhibit the growth of cancer cells without affecting normal cells. However, one of the limitations of using this compound is its potential toxicity, which may limit its use in certain experiments.

Future Directions

There are several future directions for research on 6-methyl-N-(4-methylphenyl)-4-pyrimidinamine hydrochloride. One area of research is to further investigate its potential as a treatment for Alzheimer's disease. Another area of research is to explore its potential use in combination with other drugs for the treatment of cancer. Additionally, further studies are needed to determine the optimal dosage and administration of this compound for maximum efficacy and minimal toxicity.
Conclusion:
In conclusion, this compound is a pyrimidine-based compound that has been widely used in scientific research. It has shown potential as a treatment for cancer and Alzheimer's disease. However, further research is needed to fully understand its mechanism of action, biochemical and physiological effects, and optimal use in lab experiments.

Synthesis Methods

There are several methods for synthesizing 6-methyl-N-(4-methylphenyl)-4-pyrimidinamine hydrochloride. One of the most common methods is the reaction between 4-methylbenzonitrile and 4-chloro-2-methylpyrimidine in the presence of a base such as potassium carbonate. The resulting compound is then treated with hydrochloric acid to obtain this compound.

Scientific Research Applications

6-methyl-N-(4-methylphenyl)-4-pyrimidinamine hydrochloride has been used in various scientific research studies. It has been found to be effective in inhibiting the growth of cancer cells, particularly in breast cancer. It has also been used as a potential treatment for Alzheimer's disease due to its ability to reduce the accumulation of amyloid-beta plaques in the brain.

properties

IUPAC Name

6-methyl-N-(4-methylphenyl)pyrimidin-4-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3.ClH/c1-9-3-5-11(6-4-9)15-12-7-10(2)13-8-14-12;/h3-8H,1-2H3,(H,13,14,15);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYOPXRFGJFLGCE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC2=NC=NC(=C2)C.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14ClN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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